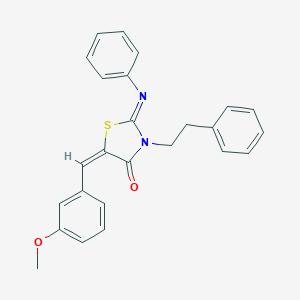
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as MBPT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been extensively studied for its pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its pharmacological activities through various mechanisms of action. It inhibits the activation of NF-κB pathway, which is a key mediator of inflammation. 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one also scavenges free radicals and reduces oxidative stress-induced damage. Moreover, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB pathway. 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one also increases the levels of antioxidant enzymes, such as SOD and CAT, and reduces lipid peroxidation. Furthermore, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its potent pharmacological activities, which can be used to study various biological processes. Moreover, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its potential toxicity and limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. Firstly, more studies are needed to elucidate the molecular mechanisms underlying its pharmacological activities. Secondly, the potential of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one as a therapeutic agent for various diseases, including cancer and inflammation, needs to be explored further. Thirdly, the development of novel 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one derivatives with improved pharmacological properties is an area of interest. Finally, the use of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in combination with other drugs or therapies needs to be investigated to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can be achieved through various methods, including the reaction of 3-methoxybenzaldehyde, 2-phenylethylamine, and thiourea in the presence of acetic acid and ethanol. The product is obtained after recrystallization from ethanol.
Aplicaciones Científicas De Investigación
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB pathway. Additionally, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been found to possess potent antioxidant activities, which can protect cells from oxidative stress-induced damage. Furthermore, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
Nombre del producto |
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C25H22N2O2S |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(5E)-5-[(3-methoxyphenyl)methylidene]-3-(2-phenylethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N2O2S/c1-29-22-14-8-11-20(17-22)18-23-24(28)27(16-15-19-9-4-2-5-10-19)25(30-23)26-21-12-6-3-7-13-21/h2-14,17-18H,15-16H2,1H3/b23-18+,26-25? |
Clave InChI |
QXHWQTXDXQAVEQ-MFIIUBNGSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4 |
SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)


![(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298508.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298514.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298518.png)